Cas no 2649067-69-4 (N-(1-oxo-1lambda6-thiomorpholin-1-ylidene)propane-1-sulfonamide)

N-(1-oxo-1lambda6-thiomorpholin-1-ylidene)propane-1-sulfonamide Chemical and Physical Properties
Names and Identifiers
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- N-(1-oxo-1lambda6-thiomorpholin-1-ylidene)propane-1-sulfonamide
- EN300-1132048
- 2649067-69-4
-
- Inchi: 1S/C7H16N2O3S2/c1-2-5-14(11,12)9-13(10)6-3-8-4-7-13/h8H,2-7H2,1H3
- InChI Key: AWSMPFSBMBKZGD-UHFFFAOYSA-N
- SMILES: S1(CCNCC1)(=NS(CCC)(=O)=O)=O
Computed Properties
- Exact Mass: 240.06023472g/mol
- Monoisotopic Mass: 240.06023472g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 14
- Rotatable Bond Count: 3
- Complexity: 376
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.3
- Topological Polar Surface Area: 92.4Ų
N-(1-oxo-1lambda6-thiomorpholin-1-ylidene)propane-1-sulfonamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1132048-10g |
N-(1-oxo-1lambda6-thiomorpholin-1-ylidene)propane-1-sulfonamide |
2649067-69-4 | 95% | 10g |
$3929.0 | 2023-10-26 | |
Enamine | EN300-1132048-0.5g |
N-(1-oxo-1lambda6-thiomorpholin-1-ylidene)propane-1-sulfonamide |
2649067-69-4 | 95% | 0.5g |
$877.0 | 2023-10-26 | |
Enamine | EN300-1132048-0.1g |
N-(1-oxo-1lambda6-thiomorpholin-1-ylidene)propane-1-sulfonamide |
2649067-69-4 | 95% | 0.1g |
$804.0 | 2023-10-26 | |
Enamine | EN300-1132048-2.5g |
N-(1-oxo-1lambda6-thiomorpholin-1-ylidene)propane-1-sulfonamide |
2649067-69-4 | 95% | 2.5g |
$1791.0 | 2023-10-26 | |
Enamine | EN300-1132048-0.05g |
N-(1-oxo-1lambda6-thiomorpholin-1-ylidene)propane-1-sulfonamide |
2649067-69-4 | 95% | 0.05g |
$768.0 | 2023-10-26 | |
Enamine | EN300-1132048-0.25g |
N-(1-oxo-1lambda6-thiomorpholin-1-ylidene)propane-1-sulfonamide |
2649067-69-4 | 95% | 0.25g |
$840.0 | 2023-10-26 | |
Enamine | EN300-1132048-5g |
N-(1-oxo-1lambda6-thiomorpholin-1-ylidene)propane-1-sulfonamide |
2649067-69-4 | 95% | 5g |
$2650.0 | 2023-10-26 | |
Enamine | EN300-1132048-1.0g |
N-(1-oxo-1lambda6-thiomorpholin-1-ylidene)propane-1-sulfonamide |
2649067-69-4 | 1g |
$0.0 | 2023-06-09 | ||
Enamine | EN300-1132048-1g |
N-(1-oxo-1lambda6-thiomorpholin-1-ylidene)propane-1-sulfonamide |
2649067-69-4 | 95% | 1g |
$914.0 | 2023-10-26 |
N-(1-oxo-1lambda6-thiomorpholin-1-ylidene)propane-1-sulfonamide Related Literature
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A. Soldà,A. Cantelli,M. Di Giosia,M. Montalti,F. Zerbetto,S. Rapino,M. Calvaresi J. Mater. Chem. B, 2017,5, 6608-6615
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C. D. Andersson,S. H. Rondahl,M. M. Koza,B. Frick,F. Ekström,A. Linusson Phys. Chem. Chem. Phys., 2017,19, 25369-25379
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Shigeto Fukushima,Michiaki Kumagai,Aki Inoue,Peng Mi,Kazuko Toh,Yuji Morimoto,Nobuhiro Nishiyama Biomater. Sci., 2016,4, 826-838
Additional information on N-(1-oxo-1lambda6-thiomorpholin-1-ylidene)propane-1-sulfonamide
N-(1-Oxo-1λ6-Thiomorpholin-1-Ylidene)Propane-1-Sulfonamide: A Comprehensive Overview
The compound N-(1-Oxo-1λ6-Thiomorpholin-1-Ylidene)Propane-1-Sulfonamide (CAS No. 2649067-69-4) is a highly specialized chemical entity with significant potential in various scientific and industrial applications. This compound belongs to the class of sulfonamides, which are widely recognized for their versatility in organic synthesis and their role in drug discovery. The structure of this compound is characterized by a thiomorpholine ring system, which introduces unique electronic and steric properties, making it an intriguing subject for both academic research and practical applications.
Recent studies have highlighted the importance of thiomorpholine derivatives in medicinal chemistry, particularly due to their ability to modulate enzyme activity and cellular signaling pathways. The sulfonamide group in this compound is known to enhance bioavailability and stability, making it a valuable component in the design of pharmacologically active agents. Moreover, the thiomorpholine moiety contributes to the compound's ability to act as a potential inhibitor of key biological targets, such as kinases and proteases, which are central to various disease states.
One of the most notable advancements in the study of N-(1-Oxo-1λ6-Thiomorpholin-1-Ylidene)Propane-1-Sulfonamide involves its application in the development of novel therapeutic agents. Researchers have demonstrated that this compound exhibits potent inhibitory activity against several enzymes implicated in neurodegenerative diseases, such as Alzheimer's disease. The ability of this compound to cross the blood-brain barrier (BBB) has been a focal point of recent investigations, with promising results suggesting its potential as a lead compound for central nervous system (CNS) drug development.
In addition to its therapeutic applications, this compound has also been explored for its role in catalysis and materials science. The sulfur-containing heterocyclic ring in N-(1-Oxo-1λ6-Thiomorpholin-1-Ylidene)Propane-1-Sulfonamide has been shown to act as a ligand in transition metal complexes, facilitating efficient catalytic cycles in organic synthesis. This property has led to its use in the development of environmentally friendly catalysts for industrial processes, aligning with the growing demand for sustainable chemical technologies.
The synthesis of N-(1-Oxo-1λ6-Thiomorpholin-1-Ylidene)Propane-1-Sulfonamide involves a multi-step process that combines principles from both classical organic chemistry and modern synthetic methodologies. Key steps include the formation of the thiomorpholine ring through cyclization reactions and the subsequent functionalization with the sulfonamide group. Recent optimizations in these synthetic routes have significantly improved yields and reduced production costs, making this compound more accessible for large-scale applications.
From an analytical standpoint, the characterization of N-(1-Oxo-1λ6-Thiomorpholin-1-Ylidene)Propane-1-Sulfonamide has benefited from advances in spectroscopic techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS). These tools have enabled researchers to gain deeper insights into the compound's molecular structure and dynamic behavior, paving the way for further functional studies.
In conclusion, N-(1-Oxo-1λ6-Thiomorpholin-1-Ylidene)Propane-1-Sulfonamide represents a cutting-edge chemical entity with multifaceted applications across diverse fields. Its unique structural features, coupled with recent advancements in its synthesis and characterization, position it as a promising candidate for future innovations in drug discovery, catalysis, and materials science. As research continues to unfold, this compound is expected to contribute significantly to both academic knowledge and industrial progress.
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